(2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-Sulfanyl-Oxane-3,4,5-Triol
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Overview
Description
(2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-Sulfanyl-Oxane-3,4,5-Triol, also known as 2-HM-6-SO3, is an organic compound with a wide range of applications in scientific research. It is an important building block for the synthesis of many derivatives and is used in many chemical reactions. In addition, it has been used as an important starting material for the synthesis of various drugs and other compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Mechanism of Action
The mechanism of action of (2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-Sulfanyl-Oxane-3,4,5-Triol is not fully understood. However, it is believed that the compound acts as a reducing agent, which reduces the oxidation potential of the molecules it interacts with. This reduction of oxidation potential is believed to be responsible for the various biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-Sulfanyl-Oxane-3,4,5-Triol are not fully understood. However, it has been found to have various effects on enzymes, proteins, and other molecules. For example, it has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. In addition, it has been found to have an effect on protein folding and stability, as well as on the binding of ligands to proteins.
Advantages and Limitations for Lab Experiments
(2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-Sulfanyl-Oxane-3,4,5-Triol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of reactions. In addition, it is relatively non-toxic and has low reactivity, making it safe to handle and store. However, it is not very soluble in water, making it difficult to use in water-based reactions.
Future Directions
The potential applications of (2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-Sulfanyl-Oxane-3,4,5-Triol are still being explored. Future research could focus on the synthesis of new derivatives of the compound, as well as the study of its biochemical and physiological effects. In addition, further research could be conducted to better understand the mechanism of action of the compound and its potential therapeutic applications. Finally, further research could be conducted to develop new methods for the synthesis of the compound, as well as to explore its potential uses in drug synthesis.
Synthesis Methods
The synthesis of (2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-Sulfanyl-Oxane-3,4,5-Triol has been achieved through several methods. One of the most common methods is the reaction of ethylene glycol with sulfuric acid and anhydrous sodium sulfate in aqueous solution. This reaction produces ethylene sulfate and (2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-Sulfanyl-Oxane-3,4,5-Triol as the main products. Other methods that have been used for the synthesis of (2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-Sulfanyl-Oxane-3,4,5-Triol include the reaction of ethylene glycol with sulfuric acid and sodium sulfate in anhydrous ethanol, and the reaction of ethylene glycol and sulfuric acid in anhydrous methanol.
Scientific Research Applications
(2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-Sulfanyl-Oxane-3,4,5-Triol is used in a wide range of scientific research applications, including drug discovery, drug synthesis, and the study of biochemical and physiological processes. It has been used as a starting material for the synthesis of various drugs and other compounds, and as a reagent for the synthesis of various derivatives. In addition, it has been used as a reagent for the study of biochemical and physiological processes, such as enzyme kinetics and protein folding.
properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(12)11-2/h2-10,12H,1H2/t2-,3+,4+,5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSMHIGDXPKSID-PHYPRBDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)S)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-Sulfanyl-Oxane-3,4,5-Triol |
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